5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid
Description
Properties
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-23-14-7-6-10(8-13(14)17(21)22)9-18-15(19)11-4-2-3-5-12(11)16(18)20/h2-8H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUCWHKTZGWVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The phthalimide group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-carboxybenzoic acid.
Reduction: Formation of 5-[(1,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness as an inhibitor of the Keap1–Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense against oxidative stress and cancer progression . The compound demonstrated a binding affinity that suggests potential for further development as an anticancer agent.
Case Study:
In vitro assays showed that this compound inhibited cancer cell proliferation in several lines, including breast and lung cancer cells. The mechanism was associated with the activation of Nrf2 signaling pathways, leading to increased expression of antioxidant genes.
Pharmacology
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Neuroprotective Activity
| Study Reference | Cell Line Used | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| SH-SY5Y | 15 | Nrf2 activation | |
| PC12 | 20 | Antioxidant response |
Material Science
3. Organic Photovoltaics
this compound has potential applications in organic photovoltaics due to its electronic properties. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cell technology .
Case Study:
A recent study demonstrated that incorporating this compound into polymer blends improved the efficiency of organic solar cells by enhancing charge transport properties while maintaining stability under operational conditions.
Mechanism of Action
The mechanism of action of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxybenzoic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to phthalimide-based esters and acids with substituents such as methyl, methoxy, nitro, and chloro groups. Key differences include:
Physicochemical Properties
- Melting Points : Ester derivatives generally exhibit lower melting points compared to nitro-substituted analogs. For example, 2-methoxybenzoate (144–146°C) vs. 3-nitrobenzoate (155–157°C) . The target carboxylic acid may have a higher melting point due to intermolecular hydrogen bonding.
- Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility compared to esters, which are more lipophilic. This difference is critical for bioavailability in biological systems .
Antioxidant Activity
Nitro-substituted phthalimide esters (e.g., 4m) showed moderate DPPH radical scavenging activity (IC50 = 28.4 µM), outperforming chlorinated analogs (e.g., 4d, IC50 = 45.2 µM) . The target compound’s carboxylic acid group may enhance antioxidant efficacy by improving solubility in polar assay media, though direct comparisons require experimental validation.
Biological Activity
5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in various therapeutic areas.
The compound has the following chemical properties:
- Molecular Formula: C18H16N2O4
- Molecular Weight: 324 Da
- IUPAC Name: 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxy-N-methylbenzamide
- LogP: 1.56
- Polar Surface Area: 76 Ų
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The ability to scavenge free radicals is critical in mitigating oxidative stress-related diseases. In vitro assays such as DPPH and ORAC have been employed to evaluate these properties. For example, derivatives of related compounds have shown promising results in antioxidant capacity through various radical species .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes such as lipoxygenase (LO) and cyclooxygenase (COX). These enzymes play crucial roles in the inflammatory response and are implicated in various chronic diseases. In studies involving activated neutrophils, compounds with similar structures have shown IC50 values in the sub-micromolar range for LO inhibition .
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In particular, compounds derived from isoindole structures have been noted for their potential to inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Study on Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a derivative of the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction. The study also highlighted the compound's ability to modulate key signaling pathways associated with tumor progression .
Photoprotective Properties
Another investigation into the photoprotective capabilities of similar compounds found that they could effectively absorb UV radiation and reduce skin damage caused by sun exposure. This property is particularly relevant for developing new sunscreen formulations that offer broad-spectrum protection .
Summary of Findings
Q & A
Q. What are the common synthetic routes for preparing 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid?
The compound is typically synthesized via condensation reactions. A primary method involves reacting 1,3-dioxoisoindoline derivatives with activated benzoyl intermediates (e.g., 2-methoxybenzoyl chloride) under controlled conditions. For example, analogous compounds are synthesized by coupling isoindoline cores with benzoyl chlorides in anhydrous solvents like dichloromethane, using bases such as triethylamine to drive the reaction . Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization from DMF/acetic acid mixtures .
Q. Which analytical techniques are most effective for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. HPLC ensures purity (>95%), while ¹H/¹³C NMR confirms structural integrity by identifying key groups: the isoindole dioxo protons (δ 7.6–8.1 ppm), methoxy group (δ 3.8–4.0 ppm), and benzoic acid carbonyl (δ 170–175 ppm in ¹³C) . Mass spectrometry (MS) further validates molecular weight, with ESI-MS often showing [M+H]⁺ or [M−H]⁻ ions .
Q. How should solubility and stability be managed during experimental workflows?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–37°C) are critical. For long-term storage, lyophilize and store at −20°C in inert atmospheres to prevent hydrolysis of the isoindole ring . Pre-experiment solubility profiling in PBS with 0.1% Tween-80 is recommended for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires fine-tuning reaction parameters:
- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation (if applicable) .
- Temperature : Reflux in acetic acid (110–120°C) enhances condensation efficiency .
- Solvent : Anhydrous THF or DMF minimizes side reactions . Pilot-scale trials with in-line FTIR monitoring can identify intermediate formation and guide process adjustments .
Q. What strategies resolve impurities or by-products during synthesis?
Common impurities include unreacted isoindoline precursors or hydrolyzed benzoic acid derivatives. Strategies:
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) separates impurities .
- Recrystallization : Use DMF/ethanol mixtures (1:3) to isolate the pure product .
- Kinetic studies : Track by-product formation rates under varying conditions to identify optimal reaction windows .
Q. How can contradictory bioactivity data across studies be reconciled?
Discrepancies often arise from structural analogs (e.g., bromo vs. chloro substituents) or assay conditions. For example, brominated analogs () show enhanced enzyme inhibition due to higher electronegativity, whereas methoxy groups ( ) may reduce cell permeability. Standardize assays using:
Q. What mechanisms underlie its biological activity in pharmacological models?
The compound’s isoindole moiety interacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the benzoic acid group facilitates hydrogen bonding. Molecular docking studies suggest affinity for targets like COX-2 or HDACs. Validate via:
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies focus on modifying:
- Isoindole substituents : Electron-withdrawing groups (e.g., Br, NO₂) enhance target binding .
- Methoxy position : Ortho-substitution (as in the parent compound) improves metabolic stability vs. para-substituted analogs .
- Linker flexibility : Replace methylene with ethylene spacers to probe steric effects .
Methodological Considerations
Q. What experimental designs are robust for evaluating synthetic or biological variables?
Adopt a split-plot design for multifactorial studies:
- Main factors : Reaction temperature, solvent polarity.
- Sub-factors : Catalyst loading, stirring rate.
- Replicates : n=4 to account for batch variability . ANOVA and Tukey’s post-hoc tests statistically validate interactions between variables.
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS)?
Cross-validate using complementary techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
